molecular formula C10H8N2O5 B11877283 8-Methoxy-2-nitroindolizine-7-carboxylic acid

8-Methoxy-2-nitroindolizine-7-carboxylic acid

Katalognummer: B11877283
Molekulargewicht: 236.18 g/mol
InChI-Schlüssel: VQUSFPSZKGVFLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-2-nitroindolizine-7-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-nitroindolizine-7-carboxylic acid typically involves the nitration of an indolizine precursor followed by methoxylation and carboxylation. One common method includes the following steps:

    Nitration: The indolizine precursor is treated with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position.

    Methoxylation: The nitrated indolizine is then reacted with a methoxylating agent, such as dimethyl sulfate or methanol in the presence of a base, to introduce the methoxy group at the 8-position.

    Carboxylation: Finally, the methoxylated nitroindolizine is subjected to carboxylation using carbon dioxide under high pressure or through the use of a carboxylating reagent like phosgene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-2-nitroindolizine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine), alkylating agents, and acylating agents are commonly employed.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: The primary product is the corresponding amino derivative.

    Substitution: Various substituted indolizine derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-2-nitroindolizine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-nitroindolizine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and carboxylic acid groups may enhance the compound’s binding affinity to specific receptors or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Methoxy-2-nitroindolizine-7-carboxylic acid methyl ester
  • 8-Methoxy-2-nitroindolizine-7-carboxamide
  • 8-Methoxy-2-nitroindolizine-7-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and application development.

Eigenschaften

Molekularformel

C10H8N2O5

Molekulargewicht

236.18 g/mol

IUPAC-Name

8-methoxy-2-nitroindolizine-7-carboxylic acid

InChI

InChI=1S/C10H8N2O5/c1-17-9-7(10(13)14)2-3-11-5-6(12(15)16)4-8(9)11/h2-5H,1H3,(H,13,14)

InChI-Schlüssel

VQUSFPSZKGVFLR-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CN2C1=CC(=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.